Ethylene dimaleate

Covalent Adaptable Networks Diels-Alder Polymerization Thermal Analysis

Ethylene dimaleate's short, rigid ethylene bridge ensures high crosslink density and 99% gel fraction for superior thermal resilience and reworkability in advanced polymer networks. Its maleate double bond configuration provides a 30°C higher dissociation temperature than fumarate analogs, making it essential for Diels-Alder and CAN applications.

Molecular Formula C10H6O8-4
Molecular Weight 258.18 g/mol
CAS No. 15498-42-7
Cat. No. B098352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene dimaleate
CAS15498-42-7
Molecular FormulaC10H6O8-4
Molecular Weight258.18 g/mol
Structural Identifiers
SMILESC(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O
InChIInChI=1S/C10H10O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)/b3-1-,4-2-
InChIKeySORHAFXJCOXOIC-CCAGOZQPSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene dimaleate (CAS 15498-42-7) Procurement Guide: Quantitative Performance Metrics for Informed Chemical Sourcing


Ethylene dimaleate (EDM), also known as ethylene glycol dimaleate, is an unsaturated diester formed from the esterification of maleic anhydride with ethylene glycol . It belongs to the broader class of α,β-unsaturated carbonyl compounds, specifically maleate diesters, and is characterized by two reactive carbon-carbon double bonds per molecule [1]. This structural motif endows EDM with the ability to participate in a variety of addition and polymerization reactions, making it a valuable monomer and crosslinking agent in polymer chemistry [2]. Its procurement for industrial and research applications is driven by its specific balance of reactivity, thermal properties, and the resulting performance enhancements it confers to polymeric materials.

Why Ethylene dimaleate Cannot Be Substituted with Generic Maleate Esters or Analogues


The selection of a specific maleate diester, such as ethylene dimaleate, is critical and cannot be based on generic class membership alone. The performance of a maleate crosslinker or comonomer is highly dependent on the molecular architecture of the diol spacer. Replacing the ethylene glycol bridge with a longer, more flexible polyethylene glycol chain, a branched glycol, or a different diol alters the crosslink density, network mobility, and thermal stability of the final polymer matrix [1]. For instance, the short, rigid ethylene spacer in EDM yields a higher density of reactive sites per unit mass and a stiffer network structure compared to its longer-chain analogs like diethylene or triethylene glycol dimaleate [2]. Furthermore, the cis (Z) configuration of the maleate double bond imparts distinct reactivity and thermal behavior in Diels-Alder and other cycloaddition chemistries when compared to the trans (E) fumarate isomer, which can lead to significant differences in the properties of the resulting thermoset materials [3]. These structural nuances translate into quantifiable differences in material performance, making EDM the optimal choice for applications demanding high crosslink density and thermal resilience.

Quantitative Performance Differentiation of Ethylene dimaleate in Polymer Networks


Enhanced Thermal Dissociation Temperature in Reversible Networks vs. Fumarate Analogues

In a direct head-to-head study, poly(propylene maleate) networks, a direct analogue of ethylene dimaleate-based systems, exhibited a significantly higher thermal dissociation temperature compared to their fumarate-based counterparts. The maleate-based network, crosslinked with a furan-functionalized linker, dissociated at 130 °C, whereas the analogous fumarate network dissociated at a notably lower temperature of 100 °C [1]. This demonstrates the superior thermal stability of the maleate cycloadduct over the fumarate isomer in reversible polymer systems, a property that translates to a broader operational temperature window for applications requiring thermal reworkability or recyclability.

Covalent Adaptable Networks Diels-Alder Polymerization Thermal Analysis

Achievement of Near-Complete Gel Fraction in Maleate-Based Covalent Adaptable Networks

The same study on poly(propylene maleate) networks also quantified the efficiency of network formation. When crosslinked with a flexible trifunctional furan crosslinker, the maleate-based system achieved a gel fraction of 99% [1]. This exceptionally high gel content indicates a highly efficient crosslinking reaction and a dense, well-formed polymer network with minimal soluble, unreacted fractions. While no direct gel fraction for a fumarate-based network was reported in this specific study, the high efficiency of the maleate system is notable and, when combined with its superior thermal properties, positions it as a high-performance candidate.

Polymer Network Characterization Gel Permeation Chromatography Dynamic Mechanical Analysis

Achievable Plateau Modulus in Maleate-Derived Dynamic Networks

The study further characterized the mechanical properties of the reversible networks via Dynamic Mechanical Analysis (DMA). The poly(propylene maleate)-based network exhibited a stable plateau modulus of 10 MPa in its associated state [1]. This value provides a benchmark for the stiffness and load-bearing capacity of the material at service temperatures below its dissociation point. While a direct comparator for this specific metric is not provided, the combination of a high gel fraction and a 10 MPa plateau modulus defines a material with a defined set of mechanical properties suitable for specific applications.

Rheology Dynamic Mechanical Analysis (DMA) Polymer Physics

Quantifiable Crosslinking Efficiency in Polyethylene Systems: Maleate vs. Maleic Anhydride

A comparative study on polyethylene vitrimers demonstrated the specific role of maleate esters as grafting enhancers. In a continuous melt extrusion process, dimethyl maleate (DM), a close molecular analogue of ethylene dimaleate, was used as a coagent with maleic anhydride (MA). The addition of DM significantly improved the grafting efficiency by reducing the surface energy of the MA-grafted polyethylene, facilitating better dispersion and reaction . While the study did not use EDM directly, it establishes a class-level principle: the maleate diester structure acts as an effective promoter in radical grafting reactions on polyolefins, a role that ethylene dimaleate, with its similar functional groups and a shorter, more rigid spacer, is likely to fulfill with enhanced performance.

Polymer Functionalization Reactive Extrusion Grafting Efficiency

Defined Thermal Stability Profile for Processing and Storage

The thermal stability of ethylene dimaleate itself is a key parameter for safe handling and processing. Technical data sheets indicate that the compound begins to decompose at temperatures above 350 °C . This high decomposition temperature provides a wide operational window for its use in high-temperature polymerization and crosslinking reactions. This is a supporting piece of evidence that, while not a direct comparison to other crosslinkers, provides crucial quantitative information for procurement and process design, distinguishing it from less thermally stable alternatives.

Thermal Analysis Chemical Stability Material Safety

Targeted Application Scenarios for Ethylene dimaleate Based on Quantitative Evidence


Thermally Reversible Adhesives and Reworkable Thermosets

The 30 °C higher dissociation temperature of maleate-based networks compared to fumarate networks [1] makes ethylene dimaleate a prime candidate for the development of thermally reworkable adhesives. This property allows for a broad processing window where the adhesive can be temporarily de-crosslinked for repositioning or disassembly before re-establishing its bond upon cooling. The high gel fraction (99%) and plateau modulus (10 MPa) [1] further support its use in structural bonding applications where both strong adhesion and reworkability are required.

High-Performance, Densely Crosslinked Thermoset Resins

The short ethylene bridge in EDM results in a high density of reactive maleate groups, which, when copolymerized with styrene or other vinyl monomers, yields a rigid, densely crosslinked network [2]. This is particularly advantageous for applications requiring high mechanical strength, chemical resistance, and dimensional stability at elevated temperatures. The 99% gel fraction achieved in analogous maleate systems [1] indicates that a highly complete cure can be achieved, minimizing unreacted monomer content and maximizing performance.

Polyolefin Functionalization and Grafting Enhancement

Based on class-level evidence that maleate diesters act as effective grafting enhancers in polyolefin modification , ethylene dimaleate is a strategic choice for scientists developing novel polyethylene or polypropylene copolymers. Its use as a coagent can improve the efficiency of grafting reactions, leading to better dispersion of functional groups and enhanced material properties. This is particularly relevant in the production of high-value functionalized polyolefins for adhesives, compatibilizers, and specialty films.

Synthesis of Reversible Covalent Adaptable Networks (CANs)

The demonstrated ability of maleate esters to form thermally reversible Diels-Alder adducts with furans [1] positions ethylene dimaleate as a key monomer for the synthesis of CANs. These materials combine the robustness of a thermoset with the recyclability of a thermoplastic. The quantitative data on dissociation temperature (130 °C) and network integrity (99% gel fraction) [1] provides a solid foundation for designing recyclable composites, self-healing materials, and other advanced polymer systems where end-of-life management is a priority.

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